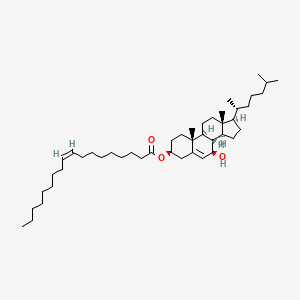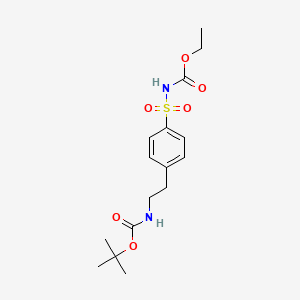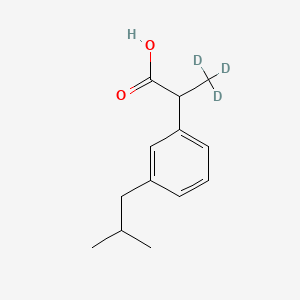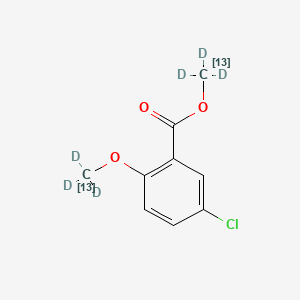![molecular formula C34H22O4 B584481 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate CAS No. 57405-08-0](/img/structure/B584481.png)
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate: is a biochemical compound with the molecular formula C₃₄H₂₂O₄ and a molecular weight of 494.54 g/mol . This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. It is primarily used in research settings to study the metabolic pathways and carcinogenic mechanisms of polycyclic aromatic hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate typically involves the following steps :
Prévost Reaction: The 7,8 double bond of benzo[a]pyrene is subjected to the Prévost reaction, resulting in the formation of the trans dibenzoate derivative.
Bromination-Dehydrobromination: Introduction of the 9,10 double bond is achieved through a bromination-dehydrobromination procedure.
Hydrolysis: The final step involves hydrolysis to yield the racemic trans-7,8-dihydrodiol.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The compound can be reduced to its corresponding dihydrodiol form.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Dihydrodiol dehydrogenase (DD) is commonly used to catalyze the oxidation process.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Benzo[a]pyrene-7,8-dione.
Reduction: Corresponding dihydrodiol.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Metabolic Pathways: Used to study the metabolic pathways of polycyclic aromatic hydrocarbons.
Carcinogenic Mechanisms: Helps in understanding the carcinogenic mechanisms of benzo[a]pyrene derivatives.
Biology and Medicine:
Cancer Research: Utilized in cancer research to investigate the formation of DNA adducts and mutagenic effects.
Toxicology Studies: Employed in toxicology studies to assess the impact of polycyclic aromatic hydrocarbons on biological systems.
Industry:
Environmental Monitoring: Used in environmental monitoring to track the presence and effects of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate involves its metabolic conversion to reactive intermediates . Dihydrodiol dehydrogenase catalyzes the oxidation of the compound to benzo[a]pyrene-7,8-dione . This metabolite can form DNA adducts, leading to mutagenic and carcinogenic effects . The compound primarily targets cytochrome P450 enzymes and other metabolic pathways involved in the detoxification and activation of polycyclic aromatic hydrocarbons .
Comparación Con Compuestos Similares
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-diol: A metabolic precursor with similar carcinogenic potential.
Benzo[a]pyrene-7,8-dione: An oxidation product with mutagenic effects.
Uniqueness: trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate is unique due to its specific structure, which allows it to undergo distinct metabolic transformations leading to highly reactive and mutagenic intermediates . This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis .
Propiedades
IUPAC Name |
[(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOICHLIKBTTOX-NYDCQLBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=C([C@@H]2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
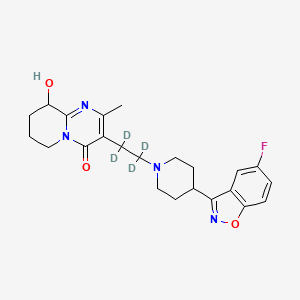
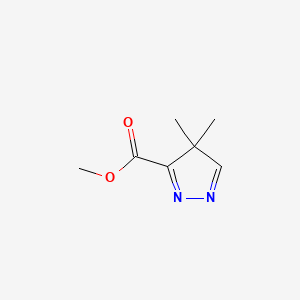

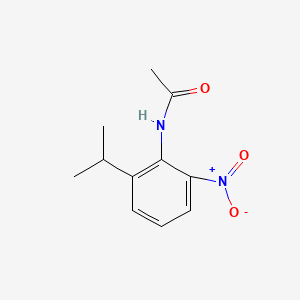
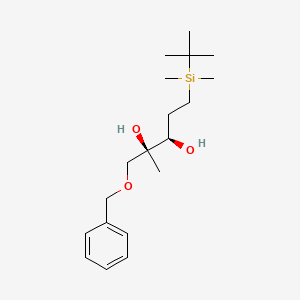
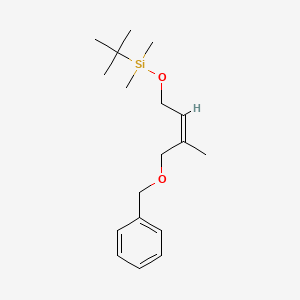
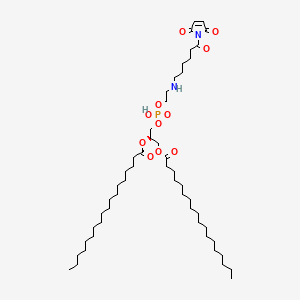
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
